Benzyl[1-(2,3-difluorophenyl)-2,2,2-trifluoroethyl]amine
Description
Systematic Nomenclature and International Union of Pure and Applied Chemistry Conventions
The systematic nomenclature of Benzyl[1-(2,3-difluorophenyl)-2,2,2-trifluoroethyl]amine follows established International Union of Pure and Applied Chemistry guidelines for complex substituted amines. The compound's Chemical Abstracts Service registry number has been reported with some variation in the literature, with sources indicating both 61547-76-0 and 1461706-32-0. This discrepancy may reflect different stereoisomers or registration variations, though both entries correspond to the same molecular formula of carbon fifteen hydrogen twelve fluorine five nitrogen.
The systematic name reflects the compound's hierarchical structure, beginning with the benzyl substituent attached to the nitrogen atom. The primary amine backbone connects to a substituted ethyl group bearing a 2,3-difluorophenyl substituent at the alpha position and three fluorine atoms at the beta position. Alternative nomenclature systems recognize this compound as N-benzyl-1-(2,3-difluorophenyl)-2,2,2-trifluoroethanamine, emphasizing the amine functional group's central role.
The molecular weight has been precisely determined as 301.2545 atomic mass units, reflecting the substantial contribution of the five fluorine atoms to the overall molecular mass. The compound's classification within specialty materials categories indicates its potential applications in advanced chemical synthesis and materials development. Structural databases have assigned the MDL number MFCD25371595 for systematic chemical identification.
Properties
IUPAC Name |
N-benzyl-1-(2,3-difluorophenyl)-2,2,2-trifluoroethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F5N/c16-12-8-4-7-11(13(12)17)14(15(18,19)20)21-9-10-5-2-1-3-6-10/h1-8,14,21H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBQRCPAYNRTITP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(C2=C(C(=CC=C2)F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F5N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 2,2,2-Trifluoroethylamine
A robust and industrially relevant method for synthesizing 2,2,2-trifluoroethylamine involves the nucleophilic substitution of 1,1,1-trifluoro-2-chloroethane with ammonia in a liquid phase, typically using glycerol as a solvent. The process parameters are critical for optimizing yield and reaction time:
| Parameter | Typical Range | Preferred Conditions |
|---|---|---|
| Glycerol to 1,1,1-trifluoro-2-chloroethane volume ratio | 1–3 : 1 | 2 : 1 |
| Ammonia to 1,1,1-trifluoro-2-chloroethane molar ratio | 8–15 : 1 | 12 : 1 |
| Ammonia concentration | 30–100 wt% | 60 wt% |
| Reaction temperature | 150–200 °C | 180 °C |
| Reaction pressure | 2–4 MPa | 2.5 MPa |
| Reaction time | 20–30 minutes | 22 minutes |
| Flow velocity in pipeline reactor | 2.0–4.0 L/h | 3.5 L/h |
The reaction proceeds in a pipeline-type reactor where 1,1,1-trifluoro-2-chloroethane dissolved in glycerol is mixed with ammonia under elevated temperature and pressure to yield a mixture containing 2,2,2-trifluoroethylamine. Subsequent vacuum flashing removes ammonia and by-products, followed by neutralization with sodium carbonate (molar ratio sodium carbonate to 1,1,1-trifluoro-2-chloroethane: 0.5–2:1) and vacuum rectification to isolate pure 2,2,2-trifluoroethylamine.
Functionalization to Benzyl[1-(2,3-difluorophenyl)-2,2,2-trifluoroethyl]amine
To obtain the target compound, the trifluoroethylamine intermediate can be further reacted with appropriately substituted difluorophenyl derivatives. Two principal synthetic routes are employed:
Reductive Amination: The reaction of 2,3-difluorophenyl trifluoromethyl ketone with benzylamine or ammonia under catalytic hydrogenation conditions (e.g., Pd/C or PtO₂ catalysts) leads to the formation of the corresponding trifluoroethylamine derivative. This method allows direct amination while preserving the trifluoromethyl group and introducing the benzyl substituent.
Azide Reduction: Starting from a 2-(2,3-difluorophenyl)-2,2,2-trifluoroethyl azide precursor, reduction via the Staudinger reaction or catalytic hydrogenation yields the amine. This method minimizes side reactions and can improve overall yield and purity.
Modular Synthesis Using Organotrifluoroborates
An alternative advanced approach involves the use of organotrifluoroborates in a convergent synthesis, where trifluoroethyltrifluoroborate derivatives are coupled with aryl or heteroaryl halides under mild conditions to build complex fluorinated amines. This method offers stereochemical control and good yields (up to ~58%) and can be adapted for various substituted phenyl groups, including difluorophenyls.
| Method | Key Reactants | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Nucleophilic substitution (Pipeline reactor) | 1,1,1-trifluoro-2-chloroethane + NH3 | 150–200 °C, 2–4 MPa, 20–30 min | High yield, scalable, short reaction time | Requires high pressure equipment |
| Reductive amination | 2,3-difluorophenyl trifluoromethyl ketone + amine | Catalytic hydrogenation, mild | Direct amine introduction, efficient | Sensitive to catalyst poisoning |
| Azide reduction | 2-(2,3-difluorophenyl)-2,2,2-trifluoroethyl azide | Staudinger or catalytic hydrogenation | High purity, fewer side products | Requires azide precursor handling |
| Organotrifluoroborate coupling | Trifluoroethyltrifluoroborate + aryl halides | Mild, 40–60 °C, 4 h | Modular, stereospecific, diverse substrates | Moderate yields, complex reagents |
The pipeline reactor method for 2,2,2-trifluoroethylamine synthesis achieves high yields with short reaction times by optimizing ammonia concentration, temperature, and flow rate.
Reductive amination is preferred for introducing benzyl groups due to its operational simplicity and ability to tolerate various functional groups.
Organotrifluoroborate-based modular synthesis expands the scope of fluorinated amines accessible but may require careful control of reaction parameters to maximize yield and stereochemical integrity.
Neutralization with sodium carbonate after amination steps is crucial to remove residual acids and improve product purity.
Scientific Research Applications
Benzyl[1-(2,3-difluorophenyl)-2,2,2-trifluoroethyl]amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl[1-(2,3-difluorophenyl)-2,2,2-trifluoroethyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group can enhance the compound’s binding affinity and specificity, leading to potent biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
MK0974 (N-[(3R,6S)-6-(2,3-difluorophenyl)-2-oxo-1-(2,2,2-trifluoroethyl)azepan-3-yl]-4-(2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxamide)
- Structural Similarities : Shares the 2,3-difluorophenyl and trifluoroethyl moieties.
- Key Differences : MK0974 incorporates an azepan-2-one ring and a piperidine-carboxamide group, enhancing its conformational rigidity and receptor-binding specificity.
- Pharmacological Relevance : MK0974 is a calcitonin gene-related peptide (CGRP) receptor antagonist used in migraine therapy .
- Synthesis : Unlike the target compound, MK0974 employs stereoselective hydrogenation and epimerization steps to establish trans geometry .
1-(3-Chlorophenyl)-2,2,2-trifluoroethyl Methylphosphonate
- Structural Similarities : Contains a trifluoroethyl group and aromatic substitution (3-chlorophenyl vs. 2,3-difluorophenyl).
- Key Differences : Chlorine substitution at the 3-position instead of fluorine at 2,3-positions reduces electronegativity and alters steric effects.
- Application : Used as a pesticide intermediate, highlighting the role of halogen positioning in bioactivity .
BIBN4096BS (1-piperidinecarboxamide derivative)
- Structural Similarities : Features a trifluoroethyl group and aromatic substitutions (3,5-dibromo-4-hydroxyphenyl).
- Key Differences : Larger halogen atoms (bromine) and hydroxyl groups enhance polar interactions with GPCRs.
- Pharmacological Relevance : Acts as a CGRP receptor antagonist with distinct binding kinetics compared to MK0974 .
Comparative Data Table
Key Research Findings
- Fluorine vs. Chlorine Substitution : Fluorine’s electronegativity enhances metabolic stability and membrane permeability compared to chlorine, making the target compound more suitable for CNS-targeted therapies .
- Trifluoroethyl Group : This moiety improves resistance to oxidative metabolism, as seen in MK0974’s extended half-life .
- Synthesis Complexity : The target compound’s synthesis likely parallels methods using benzyl carbamate protecting groups (e.g., Formula 4 in ), whereas MK0974 requires asymmetric transformations .
Biological Activity
Benzyl[1-(2,3-difluorophenyl)-2,2,2-trifluoroethyl]amine is an organic compound characterized by its unique molecular structure and potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₅H₁₂F₅N
- Molecular Weight : 301.25 g/mol
- Functional Groups : Contains a benzyl group and a trifluoroethylamine moiety, which contribute to its lipophilicity and potential interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The trifluoroethyl group enhances binding affinity due to increased hydrophobic interactions, while the difluorophenyl group may modulate selectivity towards specific biological pathways.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Cytotoxicity : In vitro assays demonstrated that derivatives of this compound can induce apoptosis in cancer cell lines. A related study reported IC50 values for similar compounds ranging from 49.40 μM to 83.20 μM against various cancer cell lines .
- Mechanism : The cytotoxic effects are believed to be mediated through the inhibition of key signaling pathways involved in cell proliferation and survival.
Enzyme Inhibition
This compound has been investigated for its potential as an enzyme inhibitor:
- Cholinesterase Inhibition : Compounds with similar structures have shown promise in inhibiting acetylcholinesterase (AChE), suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's .
- α-Glucosidase Inhibition : Some derivatives have been reported to inhibit α-glucosidase effectively, which is relevant for managing diabetes .
Study 1: Anticancer Properties
A study explored the anticancer activity of a series of benzylamine derivatives, including those structurally related to this compound. The results indicated that these compounds exhibited enhanced cytotoxicity against hypopharyngeal tumor cells compared to standard treatments like bleomycin .
Study 2: Enzyme Interaction
Research focused on the interaction of similar compounds with cholinesterase enzymes revealed that modifications in the molecular structure significantly influenced inhibitory potency. Compounds featuring a benzyl moiety displayed superior inhibition compared to their non-benzyl counterparts .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity | IC50 (μM) |
|---|---|---|---|
| This compound | Benzyl + Trifluoroethyl + Difluorophenyl | Anticancer; Enzyme inhibition | Not specified |
| Benzylamine | Simple benzyl structure | Limited biological activity | N/A |
| 1-(2,3-Difluorophenyl)-2,2,2-trifluoroethylamine | Lacks benzyl group | Moderate activity | N/A |
Q & A
Q. What are the optimal synthetic routes for Benzyl[1-(2,3-difluorophenyl)-2,2,2-trifluoroethyl]amine, and how can purity be maximized?
- Methodological Answer : A common approach involves asymmetric hydrogenation of a trifluoromethyl-substituted intermediate, followed by benzylamine coupling. For example, crystallization-driven asymmetric transformations can establish stereocenters (e.g., (3R,6S)-configurations) with high enantiomeric excess . Key steps include:
- Use of tert-butyl or benzyl carbamate protecting groups to stabilize intermediates .
- Cis-selective hydrogenation and epimerization to control stereochemistry .
Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is recommended. Purity >95% can be confirmed by HPLC (C18 column, acetonitrile/water mobile phase) .
Q. What safety protocols are critical when handling this compound in the lab?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and ANSI-approved goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods for synthesis steps involving volatile fluorinated intermediates .
- Waste Disposal : Segregate fluorinated waste and collaborate with certified hazardous waste agencies for incineration or chemical neutralization .
Q. How can the compound’s structure be confirmed using spectroscopic techniques?
- Methodological Answer :
- NMR :
- ¹⁹F NMR : Peaks at δ -62 to -65 ppm confirm trifluoroethyl groups; δ -110 to -115 ppm indicates difluorophenyl substituents .
- ¹H NMR : Benzyl protons appear as a singlet (~δ 4.5 ppm), while aromatic protons split into complex multiplet patterns .
- MS : High-resolution ESI-MS should show [M+H]⁺ at m/z 358.1 (calculated for C₁₅H₁₁F₅N) .
Advanced Research Questions
Q. How can stereochemical inconsistencies in synthesis intermediates be resolved?
- Methodological Answer :
- Chiral Chromatography : Use Chiralpak IA/IB columns with heptane/ethanol eluents to separate enantiomers .
- Dynamic Kinetic Resolution : Employ catalysts like Ru-BINAP for racemization of undesired stereoisomers during hydrogenation .
- Case Study : A 2022 study achieved >99% ee using (R)-BINAP-RuCl₂ catalysts, resolving contradictions in earlier reports of epimerization side reactions .
Q. What strategies improve the compound’s bioavailability in preclinical studies?
- Methodological Answer :
- Formulation : Co-administer with PEG 400 and polysorbate 80 to enhance solubility (e.g., 30% increase in AUC observed in murine models) .
- Prodrug Design : Introduce phosphate esters at the benzyl group to improve membrane permeability, with enzymatic cleavage in vivo .
Q. How do fluorinated substituents influence receptor binding affinity?
- Methodological Answer :
- Computational Modeling : DFT calculations (B3LYP/6-31G*) show the 2,3-difluorophenyl group enhances hydrophobic interactions with CGRP receptor pockets (ΔG = -9.8 kcal/mol) .
- SAR Studies : Replacing the trifluoroethyl group with CF₃ or CH₂F reduces IC₅₀ by 3-fold in calcium flux assays .
Q. How can contradictory data on metabolic stability be analyzed?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
